Odour Threshold Exceedance in Lamb Adipose Tissue: 4‑Methylnonanoic Acid vs. 4‑Methyloctanoic Acid
In a comparative analysis of free fatty acids in lamb adipose tissue, 4‑methyloctanoic acid (4‑Me‑8:0) was present at or above its odour threshold value in both rams and wethers, whereas 4‑methylnonanoic acid (4‑Me‑9:0) remained below its odour threshold in all samples [REFS‑1]. This demonstrates that even a one‑carbon difference in chain length profoundly alters the compound's contribution to perceived aroma.
| Evidence Dimension | Log odour unit value (presence relative to odour threshold) |
|---|---|
| Target Compound Data | Below odour threshold in all lamb adipose tissue samples |
| Comparator Or Baseline | 4‑Methyloctanoic acid: at or above odour threshold in rams and wethers |
| Quantified Difference | Qualitative threshold exceedance (present vs. absent aroma contribution) |
| Conditions | Gas chromatography–mass spectrometry (GC‑MS) analysis of free fatty acids extracted from subcutaneous adipose tissue of 12‑ and 30‑week‑old lambs [REFS‑1] |
Why This Matters
For flavour formulators, 4‑methylnonanoic acid provides a controllable, sub‑threshold fatty note that modulates the overall aroma profile without dominating it, unlike the more potent 4‑methyloctanoic acid.
- [1] Sutherland, M. M.; Ames, J. M. Free fatty acid composition of the adipose tissue of intact and castrated lambs slaughtered at 12 and 30 weeks of age. J. Agric. Food Chem. 1996, 44 (10), 3113–3116. View Source
